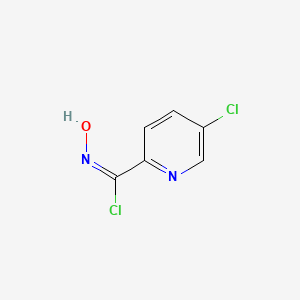
(2E)-5-chloro-N-hydroxypyridine-2-carboximidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a hydroxyl group, a chlorine atom, and a carbonimidoyl chloride group attached to a pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride typically involves the chlorination of 5-chloropyridine followed by the introduction of the carbonimidoyl chloride group. The hydroxyl group is then introduced through a hydroxylation reaction. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Chlorination of 5-chloropyridine: This step involves the introduction of a chlorine atom to the pyridine ring. Common reagents used for this reaction include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Introduction of the carbonimidoyl chloride group: This step involves the reaction of the chlorinated pyridine with a suitable carbonimidoyl chloride precursor, such as cyanogen chloride (ClCN) or phosgene (COCl₂).
Hydroxylation: The final step involves the introduction of the hydroxyl group. This can be achieved through the use of hydroxylating agents such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl).
Industrial Production Methods
In an industrial setting, the production of N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and safety considerations. Industrial production often requires the use of specialized equipment and strict adherence to safety protocols to handle the reactive intermediates and hazardous reagents involved in the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-hydroxy-(5-chloropyridine)-2-carboxylic acid.
Reduction: The carbonimidoyl chloride group can be reduced to form an amine derivative.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to substitute the chlorine atom.
Major Products Formed
Oxidation: N-hydroxy-(5-chloropyridine)-2-carboxylic acid.
Reduction: N-hydroxy-(5-chloropyridine)-2-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride involves its interaction with specific molecular targets. The hydroxyl group and carbonimidoyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The chlorine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule.
Comparaison Avec Des Composés Similaires
N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride can be compared with other pyridine derivatives, such as:
N-hydroxy-(5-bromopyridine)-2-carbonimidoyl chloride: Similar structure but with a bromine atom instead of chlorine. The bromine atom can lead to different reactivity and biological activity.
N-hydroxy-(5-fluoropyridine)-2-carbonimidoyl chloride: Similar structure but with a fluorine atom instead of chlorine. The fluorine atom can enhance the compound’s stability and lipophilicity.
N-hydroxy-(5-methylpyridine)-2-carbonimidoyl chloride: Similar structure but with a methyl group instead of chlorine. The methyl group can affect the compound’s solubility and reactivity.
Propriétés
Formule moléculaire |
C6H4Cl2N2O |
|---|---|
Poids moléculaire |
191.01 g/mol |
Nom IUPAC |
(2E)-5-chloro-N-hydroxypyridine-2-carboximidoyl chloride |
InChI |
InChI=1S/C6H4Cl2N2O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H/b10-6+ |
Clé InChI |
GBBSGMJSYPKLEZ-UXBLZVDNSA-N |
SMILES isomérique |
C1=CC(=NC=C1Cl)/C(=N\O)/Cl |
SMILES canonique |
C1=CC(=NC=C1Cl)C(=NO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


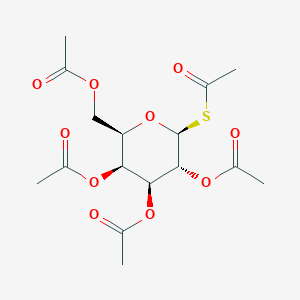
![N,N'-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide](/img/structure/B14093875.png)
![3-[2-[2-(Aminomethyl)-4-thiazolyl]-1-methylethenyl]-7,11-dihydroxy-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B14093886.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093887.png)
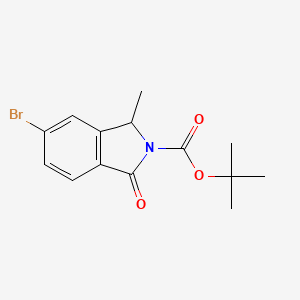
![1-(2-Fluorophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093899.png)
![1-methyl-8-(2-methylphenyl)-3-(2-methylprop-2-en-1-yl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14093910.png)

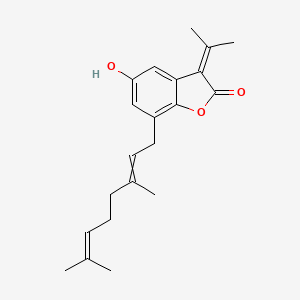
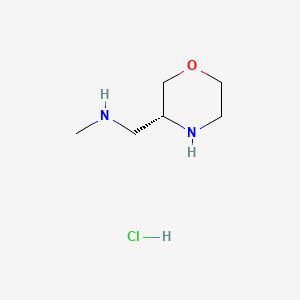
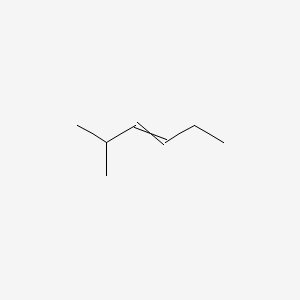
![benzyl (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-methylamino]-4-oxo-3-[[(2S,3S)-3-propylpyrrolidine-2-carbonyl]amino]butanoate;hydrochloride](/img/structure/B14093934.png)
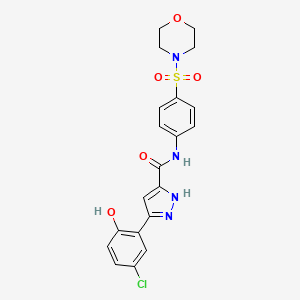
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093944.png)
